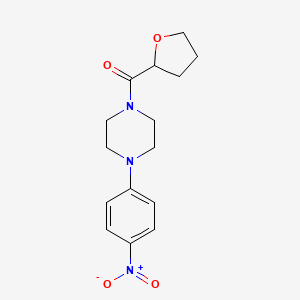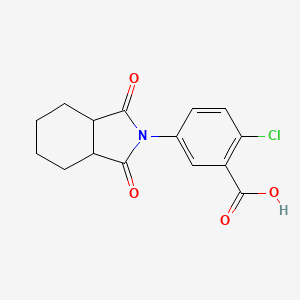![molecular formula C25H22ClFN2 B5203878 1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5203878.png)
1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool. This compound is also known as CP-154,526 and is a selective antagonist for the corticotropin-releasing factor receptor type 1 (CRF1). The CRF1 receptor plays a crucial role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress.
Wirkmechanismus
The mechanism of action of 1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine involves its selective antagonism of the CRF1 receptor. The CRF1 receptor is primarily expressed in the brain regions that are involved in the regulation of the stress response. By blocking the CRF1 receptor, this compound reduces the activity of the HPA axis and decreases the release of stress hormones like cortisol. This leads to a reduction in anxiety-like behaviors and other stress-related symptoms.
Biochemical and Physiological Effects:
1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of stress hormones like cortisol and corticosterone in animal models. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in the regulation of mood and cognitive function. Additionally, this compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine in lab experiments is its selectivity for the CRF1 receptor. This allows for a more specific investigation of the role of this receptor in stress-related disorders. However, one of the limitations of using this compound is its potential for off-target effects. This can lead to unintended effects on other receptors and systems, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine in scientific research. One direction is the investigation of its potential use in the treatment of stress-related disorders in humans. Another direction is the exploration of its effects on other neurotransmitter systems and receptors, which can provide a more comprehensive understanding of its mechanism of action. Additionally, the development of more selective and potent CRF1 receptor antagonists can improve the specificity and efficacy of this compound in lab experiments and clinical trials.
Synthesemethoden
The synthesis of 1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine involves a series of chemical reactions. The first step is the synthesis of 10-chloro-9-anthraldehyde from anthracene. The aldehyde is then reduced to the corresponding alcohol, which is further reacted with 4-fluorobenzylamine to form the intermediate. The final step involves the cyclization of the intermediate with piperazine to form the target compound.
Wissenschaftliche Forschungsanwendungen
1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine has been used in various scientific research studies to investigate the role of CRF1 receptor in stress-related disorders. It has been found to be effective in reducing anxiety-like behaviors in animal models of stress and anxiety disorders. This compound has also been studied for its potential use in the treatment of depression, addiction, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
1-[(10-chloroanthracen-9-yl)methyl]-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClFN2/c26-25-22-7-3-1-5-20(22)24(21-6-2-4-8-23(21)25)17-28-13-15-29(16-14-28)19-11-9-18(27)10-12-19/h1-12H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQUADHQZYLHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=CC3=C(C4=CC=CC=C42)Cl)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(10-Chloroanthracen-9-yl)methyl]-4-(4-fluorophenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methylphenyl)-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5203803.png)
![1-fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5203808.png)


![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B5203826.png)

![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5203838.png)
![N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5203846.png)
![2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5203848.png)
![1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine](/img/structure/B5203864.png)
![2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5203875.png)
![ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5203876.png)
![ethyl 5-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5203880.png)
![1-ethyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5203887.png)